1H-benzimidazole-2-carbaldehyde oxime
Overview
Description
1H-Benzimidazole-2-carbaldehyde oxime is a heterocyclic compound that belongs to the benzimidazole family. This compound is characterized by the presence of an oxime functional group attached to the 2-position of the benzimidazole ring. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Mechanism of Action
Target of Action
Oximes are renowned for their widespread applications as organophosphate (OP) antidotes . They are known to target the enzyme acetylcholinesterase (AChE), which is inhibited by OP poisoning .
Mode of Action
Oximes reactivate the inhibited AChE enzyme, thereby reversing the effects of OP poisoning . They do this by binding to the phosphorylated enzyme and removing the phosphate group, restoring the enzyme’s activity .
Biochemical Pathways
The primary biochemical pathway affected by oximes is the cholinergic pathway. By reactivating AChE, oximes allow the breakdown of acetylcholine in the synaptic cleft, thereby terminating the signal transmission at cholinergic synapses .
Pharmacokinetics
The pharmacokinetics of oximes can vary depending on their specific chemical structure. Factors such as absorption, distribution, metabolism, and excretion (ADME) can all influence an oxime’s bioavailability and therapeutic effectiveness .
Result of Action
The reactivation of AChE by oximes leads to the restoration of normal neurotransmission at cholinergic synapses. This can alleviate the symptoms of OP poisoning, which include muscle weakness, breathing difficulties, and potentially life-threatening paralysis .
Action Environment
The action of oximes can be influenced by various environmental factors. For example, the pH of the environment can affect the ionization state of the oxime, which can in turn influence its ability to reactivate AChE .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Benzimidazole-2-carbaldehyde oxime can be synthesized through various synthetic routes. One common method involves the reaction of 1H-benzimidazole-2-carbaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is typically carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the oxime .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1H-Benzimidazole-2-carbaldehyde oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides under specific conditions.
Reduction: The oxime can be reduced to the corresponding amine using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are used under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of nitrile oxides.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzimidazoles with various functional groups.
Scientific Research Applications
1H-Benzimidazole-2-carbaldehyde oxime has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Comparison with Similar Compounds
1H-Benzimidazole-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an oxime.
1H-Benzimidazole-2-carbaldehyde: Precursor to the oxime, lacking the oxime functional group.
2-Aminobenzimidazole: Contains an amino group at the 2-position instead of an oxime.
Uniqueness: 1H-Benzimidazole-2-carbaldehyde oxime is unique due to the presence of the oxime group, which imparts distinct chemical reactivity and biological activity. This functional group allows for specific interactions with molecular targets, making it valuable in various applications .
Properties
IUPAC Name |
(NE)-N-(1H-benzimidazol-2-ylmethylidene)hydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c12-9-5-8-10-6-3-1-2-4-7(6)11-8/h1-5,12H,(H,10,11)/b9-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGYPHAQVSRTBJA-WEVVVXLNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C=NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=N2)/C=N/O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10415388 | |
Record name | 1H-benzimidazole-2-carbaldehyde oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10415388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3173-92-0 | |
Record name | NSC127555 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127555 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1H-benzimidazole-2-carbaldehyde oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10415388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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